molecular formula C20H18ClN3O3S B2486961 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 361166-99-6

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2486961
CAS No.: 361166-99-6
M. Wt: 415.89
InChI Key: OZFPGBIYIKZKSX-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensor for Metal Ion Detection

Research by Khan et al. (2020) on a novel pyrazoline derivative demonstrates its utility as a fluorescent chemosensor for detecting Fe3+ ions in solution. The study highlights the compound's positive solvatochromism and its potential for determining the critical micelle concentration of surfactants, indicating the relevance of similar structures in sensor applications for environmental monitoring and analytical chemistry. (Khan, 2020)

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized pyrazole derivatives, including those with chlorophenyl and methoxy groups, assessing their antimicrobial and anticancer activities. This suggests potential for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide in pharmaceutical research targeting various pathogens and cancer cell lines. (Hafez, El-Gazzar, & Al-Hussain, 2016)

Corrosion Inhibition

Saraswat and Yadav (2020) explored quinoxaline derivatives for corrosion inhibition in mild steel, indicating the broader utility of nitrogen-containing heterocycles in protecting metals from corrosion. This implies potential applications of similar compounds in materials science, particularly for protecting infrastructure and machinery in harsh chemical environments. (Saraswat & Yadav, 2020)

Luminescent Supramolecular Liquid Crystals

Moyano et al. (2013) described the self-assembly of 4-aryl-1H-pyrazoles into columnar mesophases with luminescent properties, suggesting that compounds with similar molecular frameworks might find applications in the development of novel materials for optoelectronic devices and sensors. (Moyano et al., 2013)

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPGBIYIKZKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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